molecular formula C7H4ClN3O B11790249 3-Chloropyrido[2,3-d]pyridazin-5(6H)-one

3-Chloropyrido[2,3-d]pyridazin-5(6H)-one

Cat. No.: B11790249
M. Wt: 181.58 g/mol
InChI Key: GDXUQJNKHRLRBC-UHFFFAOYSA-N
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Description

3-Chloropyrido[2,3-d]pyridazin-5(6H)-one (CAS: 1447949-70-3) is a versatile chemical intermediate in medicinal chemistry research, belonging to the pyridazine class of heterocyclic compounds. Its core structure, featuring two adjacent nitrogen atoms, is a key pharmacophore in various bioactive molecules . This compound serves as a crucial synthetic precursor for the development of novel therapeutic agents. Research indicates that pyridazine derivatives exhibit a wide range of pharmacological activities, and this chloro-substituted analog can be used to synthesize compounds for evaluating anticonvulsant activity using models like the Maximal Electroshock (MES) and subcutaneous-PTZ methods . Furthermore, pyridazinone-based derivatives are being actively investigated as potential anticancer agents, with some designed to act as dual-function antimicrobial and anticancer agents, mimicking the mode of action of known kinase inhibitors like sorafenib . The chlorine atom at the 3-position provides a reactive site for further functionalization, typically via substitution with various amine groups, to generate a library of derivatives for structure-activity relationship (SAR) studies . This makes this compound a valuable building block for researchers in drug discovery, particularly in the fields of neuroscience and oncology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

3-chloro-6H-pyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)3-10-11-7(5)12/h1-3H,(H,11,12)

InChI Key

GDXUQJNKHRLRBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)NN=C2)Cl

Origin of Product

United States

Iii. Structural Elucidation and Advanced Spectroscopic Analysis of 3 Chloropyrido 2,3 D Pyridazin 5 6h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei. nih.gov For 3-Chloropyrido[2,3-d]pyridazin-5(6H)-one, one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments are essential for unambiguous assignment of all atoms within the fused heterocyclic system.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the pyridopyridazine core. The pyridine (B92270) portion of the molecule features two aromatic protons, H-7 and H-8, which would appear as doublets due to coupling with each other. The pyridazinone ring contains a single proton, H-4, which would likely appear as a singlet. Additionally, a broad singlet corresponding to the N-H proton of the lactam group is anticipated, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The spectrum would show seven distinct signals for the seven carbon atoms in the molecule. The carbonyl carbon (C-5) of the lactam ring is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbon atom bearing the chlorine (C-3) would also exhibit a characteristic downfield shift. The remaining carbon signals correspond to the aromatic and heterocyclic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-3-~150-160
C-4~7.5-8.0 (s)~125-135
C-4a-~130-140
C-5-~160-170 (C=O)
N-6~11.0-13.0 (br s)-
C-7~8.5-9.0 (d)~145-155
C-8~7.8-8.2 (d)~120-130
C-8a-~140-150

Note: Predicted values are based on general data for pyridazine (B1198779) and pyridine derivatives and may vary depending on the solvent and experimental conditions. nih.govchemicalbook.com

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, resolving ambiguities from 1D spectra. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. A key correlation would be observed between the H-7 and H-8 protons of the pyridine ring, confirming their adjacent positions.

TOCSY (Total Correlation Spectroscopy): TOCSY would show correlations between all protons within a spin system. For this molecule, it would clearly highlight the coupled H-7 and H-8 pair.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon (C-4, C-7, and C-8) by linking its ¹³C signal to the signal of its attached ¹H.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. nih.gov For instance, the N-H proton at position 6 would be expected to show correlations to the carbonyl carbon C-5 and the quaternary carbon C-4a. The H-4 proton should show correlations to C-3, C-4a, and C-5, while the H-8 proton would likely correlate with C-4a and C-8a, confirming the fusion of the two rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp absorption band for the carbonyl (C=O) stretching of the cyclic amide (lactam) group is expected in the region of 1650-1700 cm⁻¹. A broad band corresponding to the N-H stretching vibration of the same amide group would appear around 3100-3300 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations from the aromatic and heterocyclic rings in the 1400-1600 cm⁻¹ region, and a C-Cl stretching vibration, typically found in the fingerprint region below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
N-H (lactam)Stretch3100 - 3300 (broad)
C-H (aromatic)Stretch3000 - 3100
C=O (lactam)Stretch1650 - 1700 (strong)
C=N / C=CStretch1400 - 1600
C-ClStretch600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. msu.edu For this compound (C₇H₄ClN₃O), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster, with a primary peak (M⁺) and a smaller peak at M+2.

Electron impact (EI) ionization would cause the molecular ion to fragment in a predictable manner. libretexts.org Common fragmentation pathways for this molecule could include the loss of a chlorine radical (·Cl), the loss of carbon monoxide (CO) from the lactam ring, or the cleavage of the pyridazine ring leading to the loss of a nitrogen molecule (N₂). libretexts.orgorientjchem.org Analysis of these fragment ions helps to confirm the different structural components of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (for ³⁵Cl)Description
[M]⁺181Molecular Ion
[M+2]⁺183Isotope Peak (due to ³⁷Cl)
[M-Cl]⁺146Loss of a chlorine atom
[M-CO]⁺153Loss of carbon monoxide
[M-N₂]⁺153Loss of nitrogen molecule

Tautomeric Forms and Their Spectroscopic Signatures in Pyrido[2,3-d]pyridazin-5(6H)-one Systems

Pyridazinone systems, including the pyridopyridazinone core, are known to exhibit prototropic tautomerism. nih.govresearchgate.net For this compound, the primary tautomeric equilibrium is the lactam-lactim form. The molecule is predominantly expected to exist in the lactam form (pyridpyridazin-5(6H)-one), but it can be in equilibrium with its lactim tautomer (3-Chloropyrido[2,3-d]pyridazin-5-ol). The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH.

The existence and ratio of different tautomers in a sample can be determined experimentally, primarily using NMR spectroscopy. mdpi.com If both the lactam and lactim forms are present in solution, separate sets of NMR signals would be observed for each tautomer. The ¹H NMR spectrum would be particularly informative, as the lactim form would show a distinct hydroxyl (-OH) proton signal instead of the lactam N-H proton signal. The chemical shifts of the ring protons and carbons would also differ between the two forms. By integrating the corresponding signals in the ¹H NMR spectrum, the relative abundance of each tautomer in the equilibrium mixture can be quantified. mdpi.com UV-Vis spectroscopy can also be used, as the different electronic configurations of the tautomers often lead to distinct absorption maxima.

Influence of Solvent and Substituents on Tautomerism

The tautomeric equilibrium between the lactam (keto) and lactim (enol) forms of pyridopyridazinone systems, including this compound, is significantly influenced by the surrounding solvent environment and the nature of substituents on the heterocyclic ring. This equilibrium is a dynamic process that can be shifted by varying the polarity and hydrogen-bonding capabilities of the solvent, as well as by the electronic effects of the substituents.

Influence of Solvent:

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar lactam form through intermolecular interactions. In contrast, non-polar or less polar solvents are more likely to favor the less polar lactim tautomer.

Theoretical studies on analogous heterocyclic systems, such as pyridazin-3(2H)-one, have shown that protic polar solvents are essential for reducing the high activation energy associated with proton transfer between the tautomeric forms. researchgate.net The stability of tautomers can be diminished by increasing the dielectric constant of the solvent, which in turn kinetically and thermodynamically facilitates the tautomerization process. nih.gov

For instance, in a study of related aromatic heterocycles, it was observed that the lactam-lactim equilibrium shifts towards the lactam form in polar solvents like water. nih.gov This is because the polar lactam structure is better solvated and stabilized by the polar solvent molecules. Computational studies using models like the Polarizable Continuum Model (PCM) are often employed to predict the effects of different solvents on tautomeric stability. nih.govnih.gov

The following table illustrates the expected trend in the tautomeric equilibrium of a generic pyridopyridazinone system in solvents of varying polarity, based on established principles for similar heterocyclic compounds.

Table 1: Expected Influence of Solvent Polarity on the Lactam-Lactim Equilibrium of a Pyridopyridazinone System

SolventDielectric Constant (ε)Predominant Tautomeric FormExpected Percentage of Lactam Form
Dioxane2.2LactimLow
Chloroform4.8Lactim/Lactam MixtureIntermediate
Ethanol24.6LactamHigh
Dimethyl Sulfoxide (DMSO)46.7LactamVery High
Water80.1LactamVery High

Note: The percentages are illustrative and represent a general trend. Actual values for this compound would require specific experimental determination.

Influence of Substituents:

The electronic nature of substituents on the pyridopyridazinone ring system also exerts a strong influence on the tautomeric equilibrium. Electron-withdrawing groups and electron-donating groups can shift the equilibrium by altering the electron density distribution within the molecule, thereby stabilizing one tautomer over the other.

For this compound, the chlorine atom at the 3-position is an electron-withdrawing group. Such substituents are known to increase the acidity of the proton involved in the tautomerism, which can favor the lactim form. Studies on substituted 2-pyridones have shown that the presence of a chlorine substituent can shift the equilibrium towards the lactim tautomer. nih.gov

In a series of 1-benzamidoisoquinoline derivatives, the relative amount of the amide (lactam) form was found to vary from 74% for a strong electron-donating group to 38% for a strong electron-accepting group, demonstrating the significant impact of substituent electronics on the tautomeric equilibrium. mdpi.com

The table below provides a qualitative overview of how different types of substituents are expected to influence the tautomeric preference in a pyridopyridazinone system.

Table 2: Expected Influence of Substituent Electronic Effects on Tautomeric Equilibrium

Substituent Type at Position 3Electronic EffectExpected Shift in Equilibrium
Electron-Donating Group (e.g., -OCH₃, -NH₂)Increases electron density in the ringFavors the Lactam form
Halogen (e.g., -Cl, -Br)Electron-withdrawing (inductive effect)Favors the Lactim form
Strong Electron-Withdrawing Group (e.g., -NO₂)Decreases electron density in the ringStrongly favors the Lactim form

Note: This table presents a generalized trend based on established principles of physical organic chemistry.

Iv. Reactivity and Chemical Transformations of 3 Chloropyrido 2,3 D Pyridazin 5 6h One

Functionalization Strategies for the Pyrido[2,3-d]pyridazin-5(6H)-one Scaffold

Functionalization of the pyrido[2,3-d]pyridazin-5(6H)-one core is essential for developing new chemical entities. The strategic modification at various positions on the bicyclic ring allows for the fine-tuning of molecular properties.

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. For pyridazinone-containing systems, the inherent electronic properties and the presence of directing groups can guide selective C-H activation.

Recent studies have demonstrated that the pyridazinone moiety itself can act as an internal directing group to facilitate ortho-selective C-H functionalization reactions. rsc.org This strategy has been successfully applied for late-stage diversification of biologically active pyridazinone scaffolds, enabling a range of transformations including arylation, olefination, thiolation, and halogenation. rsc.org For the pyrido[2,3-d]pyridazin-5(6H)-one system, this suggests potential for functionalization at the C-4 position, directed by the N-6 nitrogen of the pyridazinone ring.

Furthermore, transition-metal-catalyzed C-H activation is a prominent strategy. Rhodium(III) catalysts, for example, have been used for the C-H activation of pyridazinones and their subsequent annulation with allenes to construct indazole derivatives. mdpi.com Palladium-catalyzed direct arylation is another common approach, particularly for the pyridine (B92270) portion of the scaffold. beilstein-journals.org While direct arylation of unsubstituted pyridine is challenging, the presence of substituents or the use of pyridine N-oxides can facilitate selective C-H activation at the C-2 position. researchgate.netnih.gov These methods, developed for related heterocycles, represent viable strategies for the functionalization of the pyridine ring within the 3-chloropyrido[2,3-d]pyridazin-5(6H)-one framework.

Table 1: Potential C-H Functionalization Reactions on the Pyrido[2,3-d]pyridazinone Scaffold
Reaction TypeCatalyst/ReagentPotential SiteDescription
Direct ArylationPd(OAc)₂, PPh₃Pyridine ring (e.g., C-7, C-8)Palladium-catalyzed coupling with aryl halides to form a new C-C bond. beilstein-journals.org
Directed C-H ThiolationPd(OAc)₂Pyridazinone ring (e.g., C-4)Introduction of a sulfur functional group directed by the pyridazinone core. rsc.org
Oxidative Olefination[RhCp*Cl₂]₂, Cu(OAc)₂Pyridazinone ring (e.g., C-4)Rhodium-catalyzed reaction with alkenes to form a vinylated product. mdpi.com

The chlorine atom at the C-3 position of this compound is a key handle for introducing diverse functionalities. Its replacement is typically achieved through nucleophilic aromatic substitution (SNAr).

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for chloro-substituted, electron-deficient heterocycles. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the fused heterocyclic system. In the subsequent step, the chloride ion is eliminated, restoring aromaticity and yielding the substituted product.

The pyrido[2,3-d]pyridazinone ring system is sufficiently electron-deficient to activate the C-3 chlorine atom towards nucleophilic attack. A wide variety of nucleophiles can be employed in this reaction, leading to a diverse array of derivatives.

Common Nucleophiles and Resulting Products:

N-Nucleophiles: Amines (primary and secondary), hydrazines, and anilines can be used to introduce amino functionalities, which are often crucial for biological activity. For instance, chloro-pyridopyrazinones have been reacted with primary or secondary amines to yield amino-substituted products. kent.ac.uk

O-Nucleophiles: Alkoxides and hydroxides can replace the chlorine to form ethers and hydroxy compounds, respectively.

S-Nucleophiles: Thiolates can be used to synthesize the corresponding thioethers.

The reactivity in SNAr reactions is influenced by the nature of the leaving group. In nucleophilic aromatic substitutions, the rate-determining step is often the initial nucleophilic attack. A more electronegative halogen, like fluorine, can increase the electrophilicity of the carbon atom it is attached to, thereby accelerating the reaction.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Chloro-N-Heterocycles
Starting Material TypeNucleophileProduct TypeConditions
Chloro-pyridopyrazinonePrimary/Secondary AmineAmino-pyridopyrazinoneMildly basic kent.ac.uk
4-Chloro-3-cyanocinnolineAcetylacetonePyridocinnolinone precursorBase-catalysed mdpi.com
Chloropyridazine derivativeHydrazine hydrateHydrazinylpyridazineReflux

Beyond the C-H and C-Cl bonds, the lactam nitrogen (N-6) and the carbonyl carbon (C-5) of the pyridazinone ring are key sites for derivatization.

Nitrogen Center (N-6): The N-H bond of the lactam is acidic and can be readily deprotonated by a base, allowing for subsequent alkylation or arylation reactions.

N-Alkylation: Reaction with alkyl halides (e.g., alkyl bromides) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMAA or DMF is a common method to introduce alkyl groups at the N-6 position. mdpi.com

N-Arylation: Aryl groups can be introduced using methods such as copper-catalyzed N-arylation of pyridazinone or through reactions with aryldiazonium salts. rsc.org These modifications can significantly impact the molecule's conformation and interaction with biological targets.

Carbonyl Center (C-5): The carbonyl group can undergo several transformations:

Thionation: The carbonyl oxygen can be replaced with sulfur by treatment with reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to form the corresponding thiopyrido[2,3-d]pyridazinone.

Chlorination: The carbonyl group, via its enol tautomer, can be converted into a chlorine atom. This is often achieved using reagents like phosphorus oxychloride (POCl₃), transforming the pyridazinone into a dichlorinated pyrido[2,3-d]pyridazine (B3350097), which opens up further possibilities for substitution reactions.

Additionally, functional groups attached to the scaffold can be modified. For example, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides or N-acylhydrazones, further expanding the chemical diversity of the scaffold. nih.govmdpi.comsemanticscholar.org

Substitution Reactions at the Chlorinated Position

Ring-Opening and Rearrangement Reactions

The fused heterocyclic core of pyrido[2,3-d]pyridazines can participate in ring-opening and rearrangement reactions under specific conditions, leading to novel structural scaffolds. The pyridazinone ring, in particular, can be susceptible to cleavage.

For example, studies on related pyridine-substituted pyridazines have shown that they can undergo an unexpected rearrangement cascade when treated with an excess of benzyne. nih.gov This process involves a nucleophilic attack followed by a ring-opening of the pyridazine (B1198779) ring, ultimately forming complex polycyclic structures like pyrido[1,2-a]indoles. nih.gov Similarly, fused thienopyridazine systems have been shown to undergo thiophene ring-opening reactions. researchgate.net

Another relevant transformation observed in related systems is the Dimroth rearrangement. This type of rearrangement involves the transposition of an endocyclic and an exocyclic nitrogen atom and has been documented for dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, suggesting that similar transformations could be possible for the pyrido[2,3-d]pyridazine system under appropriate conditions. nih.gov These reactions highlight the potential for transforming the initial scaffold into entirely new heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions of Chlorinated Pyrido[2,3-d]pyridazin-5(6H)-one

Metal-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-heteroatom bond formation in modern organic synthesis. The chlorine atom at the C-3 position of this compound serves as an excellent electrophilic partner in these transformations, particularly with palladium catalysts.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-heterocycle with an organoboron reagent (e.g., a boronic acid or ester) catalyzed by a palladium complex. It is a highly versatile method for introducing aryl or heteroaryl substituents. A standard catalytic system involves a palladium source like Pd(OAc)₂ or Pd(dppf)Cl₂, a phosphine ligand, and a base. This strategy has been successfully applied to related chloro-pyridopyrazinone systems to synthesize 2-aryl analogs. kent.ac.uk

Sonogashira Coupling: This reaction couples the chlorinated scaffold with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. It is the most common method for installing alkynyl groups, which can serve as versatile handles for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the chloro-heterocycle with amines. It provides a powerful alternative to classical SNAr reactions for introducing a wide range of amino groups, often under milder conditions.

These cross-coupling reactions provide reliable and modular access to a vast chemical space, allowing for the systematic exploration of structure-activity relationships by varying the coupling partner.

Table 3: Common Metal-Catalyzed Cross-Coupling Reactions Applicable to this compound
Reaction NameCoupling PartnerCatalyst System (Typical)Product
Suzuki-MiyauraAryl/heteroaryl boronic acidPd(0) or Pd(II) complex + Base3-Aryl/heteroaryl-pyrido[2,3-d]pyridazinone
SonogashiraTerminal alkynePd complex + Cu(I) salt + Base3-Alkynyl-pyrido[2,3-d]pyridazinone
Buchwald-HartwigAmine (primary or secondary)Pd complex + Ligand + Base3-Amino-pyrido[2,3-d]pyridazinone
HeckAlkenePd complex + Base3-Alkenyl-pyrido[2,3-d]pyridazinone

Vi. Structure Activity Relationship Sar Studies of Pyrido 2,3 D Pyridazin 5 6h One Derivatives

Methodologies for SAR Determination

The determination of SAR for pyrido[2,3-d]pyridazin-5(6H)-one derivatives involves a combination of synthetic chemistry, biological assays, and computational modeling. nih.govmdpi.com A primary approach is the systematic synthesis of analogues followed by evaluation in biochemical and cellular assays to measure their biological activity, such as IC50 values against target enzymes. reactionbiology.comnih.gov

Biochemical assays are fundamental in directly measuring the potency of a compound against its molecular target, often a protein kinase. reactionbiology.com Various assay formats, including radiometric, fluorescence-based, and enzyme-linked immunosorbent assays (ELISA), are employed to quantify kinase activity and inhibition. reactionbiology.com For a more in-depth understanding of the binding interactions, biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be utilized to determine binding kinetics and affinity. reactionbiology.com Further evaluation in cellular assays helps to confirm that the observed biochemical potency translates into activity within a biological context, assessing factors like cell membrane permeability and engagement with the target in its native environment. nih.gov

Computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are also pivotal. Three-dimensional QSAR (3D-QSAR) studies establish a mathematical correlation between the physicochemical properties of the compounds and their biological activities, providing predictive models to guide further design. researchgate.net Molecular docking simulations visualize the binding mode of inhibitors within the active site of the target protein, helping to rationalize observed SAR and predict the impact of future modifications. nih.gov

Systematic Structural Modifications and Their Impact on Activity

Systematic modification of the pyrido[2,3-d]pyridazinone core has been a key strategy to explore the SAR and optimize inhibitor potency. nih.govnih.gov Research has shown that substitutions at various positions on the bicyclic ring system and its appended side chains can have a profound impact on biological activity.

For instance, in the development of SOS1 inhibitors based on a pyrido[2,3-d]pyrimidin-7-one scaffold (a closely related structure), modifications to a phenyl ring substituent were explored extensively. nih.gov Replacing a trifluoromethyl (CF3) group at the 3-position with a trifluoromethoxy (OCF3) group resulted in a seven-fold decrease in potency. nih.gov Conversely, substituting the CF3 group with a 1,1-difluoro-2-hydroxyethyl moiety slightly enhanced the activity. nih.gov These findings highlight the sensitivity of the target's binding pocket to the electronic and steric nature of the substituents.

In another study focusing on pyrido[2,3-d]pyridazine-2,8-dione derivatives as potential anti-inflammatory agents, a preliminary SAR study was initiated by hydrolyzing carboxyethyl groups to their corresponding carboxylic acids, creating a new set of derivatives for biological evaluation. nih.govrsc.org This systematic change allows for the assessment of how polarity and hydrogen-bonding capability at this position influence activity.

The following interactive table summarizes key SAR findings from studies on pyrido[2,3-d]pyrimidin-7-one derivatives, which share a similar core and provide valuable insights applicable to the pyridazinone scaffold.

Correlation of Electronic and Steric Properties with Biological Response

The biological activity of pyrido[2,3-d]pyridazinone derivatives is intricately linked to their electronic and steric properties, which govern their interaction with the target protein. researchgate.net Molecular docking and 3D-QSAR studies are instrumental in elucidating these correlations. nih.gov

Electronic Properties: The distribution of charge, electronegativity, and hydrogen-bonding capacity are critical. For example, the pyridazinone core itself contains multiple nitrogen and oxygen atoms that can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. blumberginstitute.org These interactions are often crucial for anchoring the inhibitor in the ATP-binding pocket of kinases, for instance, by forming hydrogen bonds with the hinge region backbone. frontiersin.org SAR studies on related kinase inhibitors have shown that introducing electron-withdrawing groups, such as fluoro or trifluoromethyl substituents, on appended aryl rings can enhance potency. mdpi.comresearchgate.net This may be due to favorable electronic interactions with the target or by modulating the pKa of nearby functional groups to optimize binding. cambridgemedchemconsulting.com

Steric Properties: The size and shape of substituents determine the conformational fit of the inhibitor within the binding site. Bulky groups may cause steric hindrance, leading to a loss of activity, whereas appropriately sized substituents can occupy hydrophobic pockets and increase binding affinity. nih.gov Docking studies on pyrido[2,3-d]pyrimidin-7-one inhibitors of RIPK2 kinase suggested that optimal occupancy of the region between the gatekeeper residue and the αC-helix contributes to potent inhibition. nih.gov The truncation of a methylene linker in a series of SOS1 inhibitors, a seemingly minor steric change, resulted in a complete loss of activity, demonstrating the importance of maintaining the correct spatial arrangement of key interacting moieties. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies Involving Pyrido[2,3-d]pyridazin-5(6H)-one

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of a known active compound. nih.gov These approaches have been applied to the pyridazinone class to enhance potency, alter pharmacokinetic profiles, or move into new intellectual property space. researchgate.netnih.gov

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar 3D arrangement of the essential binding groups. nih.gov It is a method for generating structurally novel compounds that can lead to significant improvements in drug-like properties. rsc.org For example, a scaffold hopping approach was used to discover a series of pyridine (B92270) derivatives as novel CDK2 inhibitors, demonstrating the utility of this strategy in the broader class of pyridyl-based compounds. nih.gov In the context of pyridazinones, this could involve replacing the pyrido[2,3-d]pyridazinone core with another bicyclic heterocycle that presents the key substituents in a bioequivalent manner.

Bioisosteric Replacement: Bioisosterism involves the substitution of one atom or group in a molecule with another that has similar physical or chemical properties, leading to similar biological activity. cambridgemedchemconsulting.com This can be a more conservative approach than scaffold hopping. nih.gov Classical bioisosteres include exchanging a hydroxyl group (-OH) for an amine (-NH2) or a hydrogen atom for a fluorine atom. Non-classical bioisosteres can involve more complex ring systems or functional groups. For example, replacing a phenyl ring with a pyridyl ring is a common tactic to modulate properties like solubility and metabolism. rsc.org In the development of pyridazine-based nAChR ligands, the pyridine pharmacophoric element was replaced with a pyridazine (B1198779) nucleus, resulting in new ligands with altered affinity for the target receptor. nih.gov

Pharmacophore Modeling and Ligand Design Principles for Pyrido[2,3-d]pyridazinone Analogues

Pharmacophore modeling is a cornerstone of modern drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. unina.itresearchgate.net For pyrido[2,3-d]pyridazinone analogues, both ligand-based and structure-based pharmacophore models can be developed to guide the design of new, potent inhibitors. nih.govfrontiersin.org

Ligand-Based Modeling: When the 3D structure of the target protein is unknown, a pharmacophore model can be derived by analyzing a set of known active ligands. researchgate.net By superimposing the low-energy conformations of these molecules, common chemical features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—are identified. unina.it A typical pharmacophore model for a kinase inhibitor based on the pyridazinone scaffold would likely include:

Hydrogen Bond Acceptors: Corresponding to the nitrogen atoms and the carbonyl oxygen of the pyridazinone core, which often interact with the kinase hinge region. frontiersin.org

Hydrogen Bond Donor: The N-H group of the pyridazinone ring.

Hydrophobic/Aromatic Regions: Representing substituted aryl rings that occupy hydrophobic pockets within the ATP-binding site. youtube.com

Structure-Based Modeling: With the availability of a protein-ligand crystal structure, a more accurate pharmacophore model can be generated. nih.govunina.it This approach directly maps the key interaction points between the inhibitor and the amino acid residues in the binding site. nih.gov For example, molecular docking of a pyrido[2,3-d]pyrimidin-7-one inhibitor into the RIPK2 kinase active site revealed crucial hydrogen bonding with Ser25 in the glycine-rich loop, which could be incorporated as a key pharmacophoric feature. nih.gov

These models serve as 3D queries for virtual screening of compound libraries to identify novel hits or as blueprints for the rational design of new derivatives with an improved fit and enhanced biological activity. mdpi.com The overarching design principle is to create molecules that satisfy these pharmacophoric requirements while also possessing favorable physicochemical properties for drug development. nih.govmdpi.com

Vii. Role As a Key Chemical Intermediate in Advanced Organic Synthesis

Building Block for Complex Fused Heterocyclic Systems

The bifunctional nature of 3-Chloropyrido[2,3-d]pyridazin-5(6H)-one makes it an exemplary building block for the elaboration of complex fused heterocyclic systems. The chlorine atom at the C3 position is a prime site for nucleophilic substitution, allowing for the introduction of various carbon, nitrogen, oxygen, and sulfur-based nucleophiles. This reactivity is a cornerstone for building diversity around the core scaffold. Furthermore, the N-H group of the pyridazinone ring can participate in cyclization and condensation reactions, leading to the formation of additional fused rings.

Research on analogous structures, such as 6-chloropyridazin-3(2H)-thione, demonstrates the potential for this class of compounds to be transformed into a variety of tricyclic systems. For instance, reactions with binucleophilic reagents can lead to the annulation of a third heterocyclic ring onto the pyridopyridazine framework. One notable synthetic route involves the reaction of a chloropyridazinone precursor with aminopyridines, followed by a phosphorus oxychloride-promoted cyclization to construct fused imidazo[1,2-b]pyridazine systems. researchgate.net This strategy highlights how the chloro-substituent can be displaced to forge new heterocyclic rings.

The following table illustrates representative transformations of related chloropyridazinone scaffolds, showcasing the potential synthetic pathways available for this compound.

Starting Material (Analogue)Reagent(s)Resulting Fused SystemReference
6-Chloropyridazin-3(2H)-one2-Chloro-3-nitropyridine, followed by reduction and POCl₃ cyclizationPyrido[3',2':4,5]imidazo[1,2-b]pyridazine researchgate.net
6-Chloropyridazine-3(2H)-thionePhenylalanineImidazo[1,2-b]pyridazine-3(2H)-thione derivative researchgate.net
6-Chloropyridazine-3(2H)-thioneBenzimidazole-2-acetonitrileBenzimidazolo[1,2-b]pyridazine derivative researchgate.net
6-Chloropyridazine-3(2H)-thioneAnthranilic acidPyridazino[6,1-b]quinazolin-10-one researchgate.net

This table presents data from reactions using structural analogues to illustrate the synthetic potential of the target compound.

These examples underscore the utility of the chloropyridazinone moiety as a versatile platform. The ability to sequentially or concertedly react at both the chloro- and NH- sites allows for the regioselective construction of diverse and complex heterocyclic libraries, which are of significant interest in various fields of chemical science. Pyridine-fused heterocycles, in general, are recognized as vital scaffolds in organic synthesis due to their unique structural features. ias.ac.in

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are a powerful tool in modern organic chemistry. nih.gov They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of complex molecules from simple precursors. The functional group array of this compound makes it a hypothetical ideal candidate for use in such reactions.

While specific MCRs involving this compound are not extensively documented, the chemistry of related heterocyclic systems provides a clear indication of its potential. For instance, MCRs are widely used for the synthesis of related pyrido[2,3-d]pyrimidine and pyrido[2,3-d:5,6-d']dipyrimidine derivatives. These reactions often involve the condensation of an amino-substituted heterocycle (like 6-aminouracil), an aldehyde, and an active methylene compound. nih.gov

One could envision a scenario where the N-H of the pyridazinone ring in this compound acts as a nucleophile in a Biginelli- or Hantzsch-type reaction, while the chloro-group remains available for post-MCR modification, adding another layer of molecular diversity. The combination of MCRs with the inherent reactivity of the starting material could lead to the efficient, one-pot synthesis of highly complex and novel polycyclic systems.

The table below outlines examples of MCRs used to construct related fused pyridine (B92270) scaffolds, demonstrating the principles that could be applied to the target compound.

Reaction TypeReactantsProduct ScaffoldKey Features
Three-Component6-Aminouracil, Aryl Aldehydes, Active Methylene CompoundsPyrido[2,3-d:6,5-d']dipyrimidineForms two new rings in one pot; often uses green chemistry principles. nih.gov
Three-Component5-Aminopyrazole, Aldehyde, Pyruvic AcidPyrazolo[3,4-b]pyridineMicrowave-assisted synthesis for rapid reaction times. mdpi.com
Three-Component2,3-Diaminopyridine, Aldehyde, IsocyanidePyrido[2,3-b]pyrazine derivativeEfficient construction of the pyrazine ring fused to a pyridine. rsc.org

This table illustrates the types of multicomponent reactions that could potentially utilize a precursor like this compound.

Applications in Material Science and Other Fields (Beyond Medicinal Chemistry)

While much of the research on pyridazine (B1198779) and pyridopyrimidine derivatives has been driven by their biological activity, these heterocyclic scaffolds also possess properties that make them attractive for applications in material science. ias.ac.in Fused aromatic nitrogen heterocycles often exhibit unique photophysical and electronic characteristics, such as fluorescence, and can possess large dipole moments, which are relevant for applications in optics and electronics. nih.gov

Derivatives of the closely related pyrido[2,3-b]pyrazine scaffold, for example, have been investigated for their nonlinear optical (NLO) properties. rsc.org NLO materials are crucial for a range of technological applications, including optical data storage, telecommunications, and frequency conversion. The study found that the synthesized pyrido[2,3-b]pyrazine compounds exhibited a high NLO response, indicating their potential for use in NLO technologies. rsc.org Given the structural similarity, it is plausible that derivatives of this compound could also be explored for such applications.

Furthermore, the presence of multiple nitrogen atoms makes these scaffolds potential ligands for the formation of coordination polymers and metal-organic frameworks (MOFs). The ability to coordinate with metal ions could lead to materials with interesting catalytic, magnetic, or gas sorption properties. The general class of N-substituted pyrido[4,3-d]pyrimidines has been noted for its ability to form self-assembled rosettes and nanotubes, highlighting the potential of these scaffolds in supramolecular chemistry and nanotechnology. Although direct applications of this compound in material science are not yet established, the chemistry of related systems suggests a promising area for future investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloropyrido[2,3-d]pyridazin-5(6H)-one, and how are they optimized for purity?

  • Methodological Answer : The compound can be synthesized via photochemical cyclization of halogenated precursors (e.g., 2-chlorothiophene derivatives under UV light) or catalytic methods. For example, microwave-assisted Mannich-type reactions using Cu(OTf)₂ catalysis enable efficient ring closure with reduced reaction times . Optimization involves adjusting solvent systems (e.g., anhydrous ether or acetic acid), temperature (80–100°C), and stoichiometric ratios of reagents (e.g., CH₃COOK for bromination) to enhance yields (up to 19–27% reported) and purity .

Q. How is the structural confirmation of this compound achieved?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:

  • ¹H-NMR : Identifies coupling constants (e.g., J = 5.5 Hz for thiophene protons) to confirm heterocyclic connectivity .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1650 cm⁻¹) and aromatic C-Cl vibrations .
  • Mass Spectrometry : Validates molecular weight via parent ion peaks (e.g., MW = 161.16 g/mol for related derivatives) .

Q. What are the key reactivity patterns of this compound in substitution and oxidation reactions?

  • Methodological Answer : The chlorine atom at position 3 is highly reactive. Substitution reactions with amines or thiols (using NaH as a base) yield functionalized pyridazinones, while oxidation with m-CPBA or H₂O₂ generates N-oxide derivatives . Reaction progress is monitored via TLC, with purification by column chromatography using EtOAc/hexane gradients .

Advanced Research Questions

Q. How can contradictory data in reaction yields or mechanisms be resolved for photochemical syntheses?

  • Methodological Answer : Discrepancies in yields (e.g., 19% vs. 9% for photoproducts) may arise from variations in UV intensity or solvent polarity. Systematic studies using controlled light sources (e.g., 254 nm lamps) and deuterated solvents (to track proton sources) can clarify mechanistic pathways . Computational modeling (DFT) of intermediates may also reconcile divergent results .

Q. What strategies are effective for analyzing photodegradation products of this compound?

  • Methodological Answer : Photostability studies under UV light (e.g., 300–400 nm) require HPLC-MS for tracking degradation. For example, irradiation in benzene generates thiopyran derivatives (e.g., pyrido[2,3-d]thieno[3,2-b]thiopyran-5-one) and disulfides, identified via comparative ¹H-NMR and high-resolution MS .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., kinases), guiding functional group modifications. QSAR models correlate substituent effects (e.g., electron-withdrawing groups at position 6) with activity, validated by in vitro assays .

Q. What are the challenges in scaling up microwave-assisted syntheses, and how are they addressed?

  • Methodological Answer : Scalability issues include uneven microwave heating and limited vessel capacity. Solutions involve transitioning to flow reactors with continuous microwave irradiation and optimizing solvent volumes (e.g., <10 mL/g substrate) to maintain reaction efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.